Grossamide

Vue d'ensemble

Description

Grossamide is a chemical compound . It is a lignanamide that can be found in hemp seed . It has been reported to possess potential anti-inflammatory effects .

Synthesis Analysis

The first enantioselective total synthesis of Grossamide was achieved using a fully automated and scalable flow reactor . This synthesis involved the use of polymer-supported reagents, enzymes, and flow synthesis .

Chemical Reactions Analysis

Grossamide is involved in amide formation reactions, which are one of the most frequently performed reactions . The synthesis of amide bonds is of immanent importance in organic and synthetic medicinal chemistry . The synthesis of Grossamide can be conducted in a flow mode .

Applications De Recherche Scientifique

- Mechanism : Grossamide is synthesized via an amide coupling of tyramine and ferulic acid, followed by oxidative dimerization and intramolecular cyclization .

Anti-Inflammatory Effects

Grossamide has caught the attention of scientists for its anti-inflammatory properties. Here’s what we know:

- Macrophage Polarization : Grossamide influences macrophage polarization, balancing their pro-inflammatory and anti-inflammatory responses .

Pharmacokinetics and Drug Delivery

Understanding grossamide’s pharmacokinetics and optimizing drug delivery systems are critical for its practical applications:

Baxendale, C. M., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Preparation of the Neolignan Natural Product Grossamide by a Continuous-Flow Process. Synlett, 2006(3), 427–430. Read more Europe PMC. (2021). Grossamide attenuates inflammation by balancing macrophage polarization. Read more

Mécanisme D'action

Target of Action

Grossamide, a representative lignanamide in hemp seed, primarily targets Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system and are involved in the activation of the NF-κB signaling pathway .

Mode of Action

Grossamide interacts with its targets by suppressing the TLR4-mediated NF-κB signaling pathways . It inhibits the mRNA levels of TNF-α and IL-6 in a dose-dependent manner . Furthermore, it reduces the phosphorylation levels of the NF-κB subunit p65 and suppresses its translocation into the nucleus .

Biochemical Pathways

The primary biochemical pathway affected by grossamide is the TLR4-mediated NF-κB signaling pathway . By suppressing this pathway, grossamide inhibits the secretion of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α), and decreases the level of LPS-mediated IL-6 and TNF-α mRNA .

Pharmacokinetics

It’s known that grossamide is a natural product that can be isolated from fructus cannabis, the dried fruit of cannabis sativa l

Result of Action

Grossamide’s action results in significant anti-neuroinflammatory effects . It inhibits the secretion of pro-inflammatory mediators such as IL-6 and TNF-α, and decreases the level of LPS-mediated IL-6 and TNF-α mRNA . It also reduces the phosphorylation levels of NF-κB subunit p65 and suppresses its translocation into the nucleus .

Action Environment

The action of grossamide can be influenced by environmental factors, particularly those that induce inflammation. For instance, lipopolysaccharide (LPS) stimulation can induce an inflammatory response in cells, which grossamide can inhibit . .

Safety and Hazards

When handling Grossamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Orientations Futures

Grossamide has shown notable anti-inflammatory effects, suggesting its potential as a therapeutic candidate for inhibiting neuroinflammation in neurodegenerative diseases . These findings highlight the central role of immunometabolism of macrophages in its functional plasticity, inviting future study of the mode of action of anti-inflammatory drugs from the viewpoint of metabolic reprogramming .

Propriétés

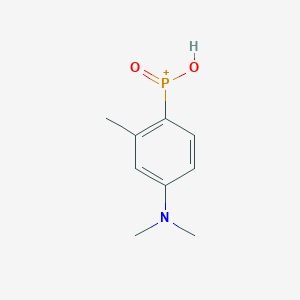

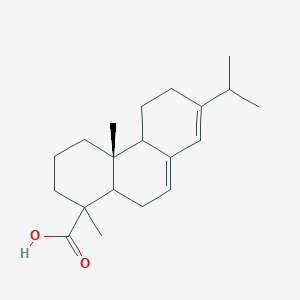

IUPAC Name |

(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXVBRNXCRUHP-XALRPAEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318494 | |

| Record name | Grossamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grossamide | |

CAS RN |

80510-06-1 | |

| Record name | Grossamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grossamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grossamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GROSSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63RFK5Z1GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.